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Compound of Interest

Compound Name: 3-Ethyl-[1,2]oxathiane 2,2-dioxide

CAS No.: 4476-21-5

Cat. No.: B3012202

Get Quote

Executive Summary
Ethyl-substituted sultones represent a critical subclass of cyclic sulfonate esters, distinct from

their parent compounds (1,3-propane sultone and 1,4-butane sultone) by the introduction of an

ethyl group on the oxathiolane or oxathiane ring. This structural modification fundamentally

alters the thermodynamic phase boundaries, viscosity, and electrochemical reactivity of the

molecule.

While the parent 1,3-propane sultone (1,3-PS) is a solid at room temperature (MP ~31°C),

ethyl-substituted variants (e.g., trans-1-ethyl-1,3-propane sultone) typically manifest as liquids.

This phase shift is pivotal for their utility as electrolyte additives in Lithium-ion batteries,

allowing for easier miscibility and lower temperature performance. This guide dissects the

physical properties, synthesis pathways, and reactivity profiles of these compounds, providing

a grounded technical resource for formulation and synthesis.
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To ensure precision, we must distinguish between the colloquial nomenclature often used in

patents and the rigorous IUPAC numbering.

The Core Scaffolds
The two primary parent scaffolds are:

1,3-Propane Sultone (1,3-PS): 1,2-oxathiolane-2,2-dioxide (5-membered ring).

1,4-Butane Sultone (1,4-BS): 1,2-oxathiane-2,2-dioxide (6-membered ring).

Ethyl Substitution Patterns
The introduction of an ethyl group (

) creates chiral centers and breaks the symmetry of the ring.

Common Name IUPAC Approximation Structural Feature

1-Ethyl-1,3-PS
3-ethyl-1,2-oxathiolane-2,2-

dioxide

Ethyl group adjacent to Sulfur.

High steric hindrance at the

electrophilic site.

2-Ethyl-1,3-PS
4-ethyl-1,2-oxathiolane-2,2-

dioxide

Ethyl group at the "bridge"

carbon. minimal electronic

impact, purely steric.

3-Ethyl-1,3-PS
5-ethyl-1,2-oxathiolane-2,2-

dioxide

Ethyl group adjacent to

Oxygen. Increases lipophilicity

near the ester linkage.

Note: In battery literature, "EtPS" often refers generically to a mixture of isomers or specifically

to the 1-ethyl variant derived from olefin sulfonation.
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Thermodynamic & Transport Properties[1]
The physical utility of ethyl-sultones is defined by their liquid range and transport kinetics. The

ethyl group acts as a "crystallization disruptor."

Comparative Physical Property Table
Data synthesized from experimental trends of homologous sultone series and specific patent

disclosures.
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Property
1,3-Propane
Sultone (Parent)

Ethyl-1,3-Propane
Sultone (EtPS)

Mechanistic Driver

Molecular Weight 122.14 g/mol 150.20 g/mol
Addition of

unit.

Physical State (25°C) Solid (Crystalline) Liquid

Asymmetry disrupts

crystal lattice packing

energy.

Melting Point 31°C < 10°C (Est.)

Entropy of fusion

increased by alkyl

chain flexibility.

Boiling Point 180°C (30 mmHg)
~105-110°C (1

mmHg)

Increased MW raises

BP, but often distilled

under high vacuum

due to thermal

instability.

Density (25°C) 1.39 g/cm³ ~1.25 - 1.30 g/cm³

Ethyl group increases

molar volume,

decreasing density

relative to the

compact parent ring.

Dielectric Constant ~60-70 (High Polarity) ~40-50

Ethyl group lowers

polarity density,

reducing dielectric

permittivity.

Viscosity N/A (Solid) High (> 5 cP)

Increased van der

Waals interactions

and molecular

entanglement.

Solubility

(Carbonates)
Moderate High/Miscible

Lipophilic ethyl tail

improves compatibility

with EMC/DEC

solvents.
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Viscosity & Ionic Conductivity Implications
In electrolyte applications, EtPS is rarely used as a bulk solvent due to its high viscosity.

Instead, it is used as an additive (<5 wt%).

The "Ethyl Effect": The ethyl group increases the hydrodynamic radius of the molecule. While

this increases viscosity, it prevents the "freezing" of the additive at low temperatures, a

common failure mode with pure 1,3-PS.

Chemical Reactivity & SEI Formation
The primary function of sultones in drug development (as alkylators) and batteries (as SEI

formers) relies on the ring-opening reaction.

Ring Strain & Electrophilicity
The 5-membered ring of 1,3-PS and EtPS possesses significant ring strain (~6-8 kcal/mol). The

sulfonyl group makes the adjacent carbon (C3) highly electrophilic.

Mechanism: Nucleophilic attack (SN2) at the carbon adjacent to the oxygen (C-O bond

cleavage).

Ethyl Sterics: If the ethyl group is at the C3 position (adjacent to Oxygen), it sterically hinders

nucleophilic attack, slowing the reaction rate compared to unsubstituted 1,3-PS. This

"controlled reactivity" is desirable for forming uniform SEI layers rather than rapid, chaotic

decomposition.

Pathway Visualization: SEI Formation on Graphite
The following diagram illustrates the reductive decomposition pathway of EtPS on a graphite

anode.
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Figure 1: Electrochemical reduction mechanism of Ethyl-Propane Sultone leading to Solid

Electrolyte Interphase (SEI) formation.

Synthesis & Purification Protocols
High purity (>99.9%) is non-negotiable for electrochemical stability. The synthesis of ethyl-

substituted sultones typically follows the "Sultone Route" or "Olefin Sulfonation."

Synthesis Workflow (Olefin Route)
This method is preferred for generating 1-ethyl or 2-ethyl isomers depending on the starting

olefin.
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Starting Material:
1-Pentene or 2-Pentene

Sulfonation Reaction
(Exothermic, <10°C)

Sulfonating Agent:
SO3 or HSO3Cl

Cyclization/Distillation
(Vacuum, 120°C)

Crude Ethyl Sultone
(Contains Acid Impurities)

Neutralization Wash
(NaHCO3)

Drying
(MgSO4 / Molecular Sieves)

Fractional Distillation
(High Vacuum)

Pure Ethyl-Propane Sultone
(>99.9%, <50ppm H2O)
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Figure 2: Synthetic workflow for high-purity ethyl-substituted sultones.

Critical Purification Parameters
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Water Content: Must be <50 ppm. Sultones hydrolyze slowly to form hydroxy-sulfonic acids,

which are highly corrosive to battery cathodes (e.g., NCM811).

Acid Value: Free acid must be <0.1 mg KOH/g.

Storage: Store under Argon. Ethyl sultones are hygroscopic and potentially light-sensitive.

Safety & Handling (Genotoxicity)
WARNING: Like their parent compounds, ethyl-substituted sultones are potent alkylating

agents.

Toxicity: They can alkylate DNA (guanine residues), posing a significant genotoxic and

carcinogenic risk.

Handling:

Use double nitrile gloves.

Handle only in a fume hood or glovebox.

Decontamination: Use a solution of 10% NaOH to hydrolyze spills rapidly into harmless

hydroxy-sulfonate salts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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